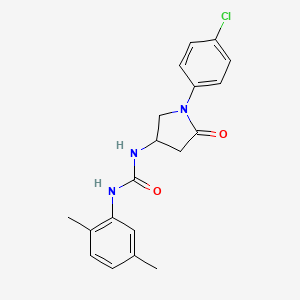
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, also known as CPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is not fully understood, but it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the growth of fungi by interfering with their cell membranes.
Biochemical and Physiological Effects:
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has been reported to have various biochemical and physiological effects, including the inhibition of tumor growth, the inhibition of fungal growth, and the induction of apoptosis in cancer cells. It has also been reported to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has several advantages for use in lab experiments, including its high purity and good yields in synthesis. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the study of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, including further research into its mechanism of action, its potential applications in medicine and agriculture, and the synthesis of novel materials using N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide as a building block. Additionally, research into the potential side effects and toxicity of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is needed to fully understand its safety for use in various applications.
Conclusion:
In conclusion, N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis methods, mechanism of action, physiological effects, and potential applications have been studied extensively, and there are several future directions for further research. While N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has several advantages for use in lab experiments, its potential toxicity and the need for further research into its safety and mechanism of action must be considered.
合成方法
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has been achieved using various methods, including the reaction of 2-phenoxyacetic acid with 4-chloro-1,3-benzothiazol-2-amine in the presence of coupling agents. Another method involves the reaction of 2-phenoxyacetic acid with thionyl chloride to form 2-phenoxyacetyl chloride, which is then reacted with 4-chloro-1,3-benzothiazol-2-amine. The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide using these methods has been reported to yield high purity and good yields.
科学研究应用
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has been found to have potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has been reported to exhibit anti-tumor activity and has been studied as a potential agent for cancer therapy. In agriculture, N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has been studied as a potential fungicide due to its ability to inhibit the growth of certain fungi. In material science, N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has been used as a building block for the synthesis of novel materials.
属性
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-11-7-4-8-12-14(11)18-15(21-12)17-13(19)9-20-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMQLXADCBAERK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

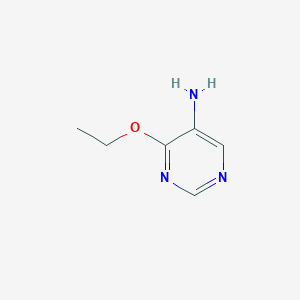
![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2404186.png)
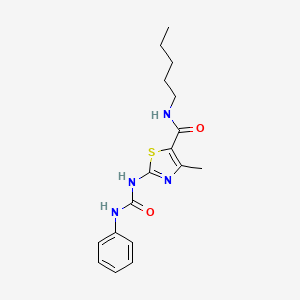
![1-(2-Methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;dihydrochloride](/img/structure/B2404188.png)
![4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2404189.png)

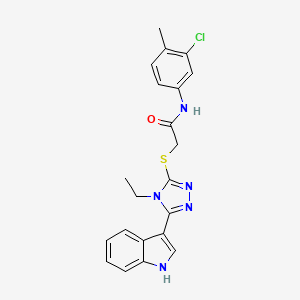
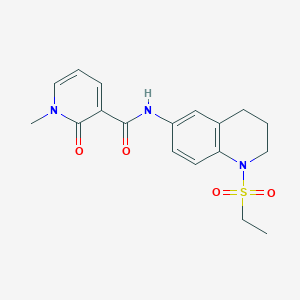
![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2404199.png)

![6-(3-Fluoro-4-methylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2404202.png)


